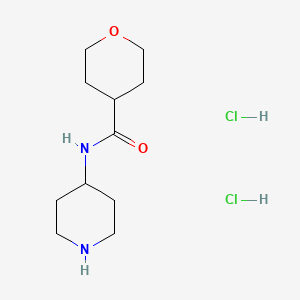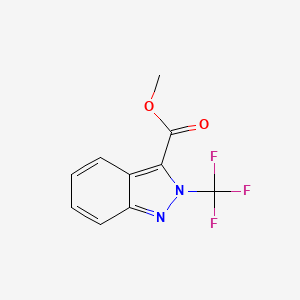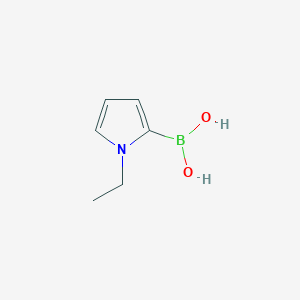
N-(piperidin-4-yl)oxane-4-carboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride: is an organic compound with the molecular formula C11H20N2O2. It is a derivative of piperidine, a heterocyclic amine, and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride typically involves the reaction of piperidine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride is scaled up using large reactors and automated systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)benzamide: Another piperidine derivative with similar applications in research.
N-(piperidin-4-yl)pyridine: A compound with a pyridine ring, used in similar contexts.
N-(piperidin-4-yl)tetrahydrofuran: A tetrahydrofuran derivative with comparable properties.
Uniqueness
N-(piperidin-4-yl)oxane-4-carboxamide dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H22Cl2N2O2 |
|---|---|
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
N-piperidin-4-yloxane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,13,14);2*1H |
Clave InChI |
FHFOAZRVUOTIRT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)C2CCOCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)

![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)


![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
